molecular formula C23H23N3O5 B2693889 ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899975-41-8

ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2693889
CAS No.: 899975-41-8
M. Wt: 421.453
InChI Key: YXVGHZICNYSIKX-UHFFFAOYSA-N
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Description

Ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyridazine ring, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. The synthetic route typically starts with the preparation of the pyridazine core, followed by the introduction of the carbamoyl and methoxy groups. Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity, using catalysts and specific reagents to facilitate the reactions.

Chemical Reactions Analysis

Ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development and pharmaceutical research.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds, such as:

    Pyridazine derivatives: These compounds share the pyridazine core and may have similar biological activities and applications.

    Carbamoyl-substituted compounds: Compounds with carbamoyl groups may exhibit similar chemical reactivity and potential therapeutic properties.

    Methoxy-substituted compounds: The presence of methoxy groups can influence the compound’s solubility, reactivity, and biological activity.

Biological Activity

Ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the class of dihydropyridazine derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. The structural formula can be represented as follows:

C19H22N2O4C_{19}H_{22}N_{2}O_{4}

1. Antioxidant Activity

Recent studies have indicated that derivatives of dihydropyridazine exhibit substantial antioxidant properties. For instance, compounds structurally related to this compound demonstrated significant free radical scavenging activity in vitro, which is crucial for protecting cells from oxidative stress .

2. Anti-inflammatory Effects

Research has shown that related compounds possess anti-inflammatory properties. In particular, analogues of this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines and pathways associated with acute lung injury and sepsis . The anti-inflammatory mechanism is believed to involve modulation of NF-kB signaling pathways.

3. Antimicrobial Activity

The compound has also been tested for antimicrobial efficacy. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Case Study 1: Antioxidant Evaluation
In a study assessing the antioxidant capacity of various dihydropyridazine derivatives, this compound was found to have an IC50 value comparable to established antioxidants like ascorbic acid, indicating its potential as a natural antioxidant agent .

Case Study 2: Anti-inflammatory Mechanism
In animal models of inflammation, treatment with this compound resulted in significant reductions in edema and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in tissues treated with the compound, supporting its role in modulating inflammatory responses .

Research Findings Summary Table

Activity Effect Mechanism Reference
AntioxidantSignificant free radical scavengingScavenging reactive oxygen species
Anti-inflammatoryReduced cytokine levelsModulation of NF-kB pathway
AntimicrobialActivity against various bacteriaDisruption of cell wall synthesis

Properties

IUPAC Name

ethyl 4-[2-[(4-methylphenyl)methylamino]-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-3-30-23(29)22-19(13-21(28)26(25-22)18-7-5-4-6-8-18)31-15-20(27)24-14-17-11-9-16(2)10-12-17/h4-13H,3,14-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVGHZICNYSIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC=C(C=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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